- Mo-Based Oxidizers as Powerful Tools for the Synthesis of Thia- and Selenaheterocycles, Chemistry - A European Journal, 2019, 25(8), 1936-1940
Cas no 91715-47-8 (Benzo[b]thiophene, 5,6-dimethoxy-)
91715-47-8 structure
Product Name:Benzo[b]thiophene, 5,6-dimethoxy-
Número CAS:91715-47-8
MF:C10H10O2S
Megavatios:194.250201702118
MDL:MFCD00981875
CID:786716
PubChem ID:3551059
Update Time:2024-10-26
Benzo[b]thiophene, 5,6-dimethoxy- Propiedades químicas y físicas
Nombre e identificación
-
- Benzo[b]thiophene, 5,6-dimethoxy-
- 5,6-Dimethoxybenzo[b]thiophene
- 5,6-DIMETHOXY-1-BENZOTHIOPHENE
- 5,6-Dimethoxybenzo[b]thiophene (ACI)
- 5,6-dimethoxybenzothiophene
- SCHEMBL3480255
- AKOS027383951
- AS-77497
- DTXSID90393559
- DA-00967
- D97500
- 91715-47-8
- MFCD00981875
- KLQSAAONLQIKDE-UHFFFAOYSA-N
-
- MDL: MFCD00981875
- Renchi: 1S/C10H10O2S/c1-11-8-5-7-3-4-13-10(7)6-9(8)12-2/h3-6H,1-2H3
- Clave inchi: KLQSAAONLQIKDE-UHFFFAOYSA-N
- Sonrisas: O(C)C1C(OC)=CC2=C(SC=C2)C=1
Atributos calculados
- Calidad precisa: 194.04
- Masa isotópica única: 194.04
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 0
- Recuento de receptores de enlace de hidrógeno: 3
- Recuento de átomos pesados: 13
- Cuenta de enlace giratorio: 2
- Complejidad: 174
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Xlogp3: 2.9
- Superficie del Polo topológico: 46.7Ų
Propiedades experimentales
- Punto de ebullición: 295.6±20.0°C at 760 mmHg
Benzo[b]thiophene, 5,6-dimethoxy- Información de Seguridad
- Palabra de señal:Warning
- Instrucciones de peligro: H302-H315-H319-H335
- Declaración de advertencia: P261-P305+P351+P338
- Condiciones de almacenamiento:Sealed in dry,2-8°C
Benzo[b]thiophene, 5,6-dimethoxy- PrecioMás >>
| Clasificación relacionada | No. | Product Name | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD490979-100mg |
5,6-Dimethoxybenzo[b]thiophene |
91715-47-8 | 97% | 100mg |
¥231.0 | 2024-04-17 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD490979-250mg |
5,6-Dimethoxybenzo[b]thiophene |
91715-47-8 | 97% | 250mg |
¥454.0 | 2024-04-17 | |
| Ambeed | A638804-100mg |
5,6-Dimethoxybenzo[b]thiophene |
91715-47-8 | 97% | 100mg |
$94.0 | 2025-04-15 | |
| Ambeed | A638804-250mg |
5,6-Dimethoxybenzo[b]thiophene |
91715-47-8 | 97% | 250mg |
$173.0 | 2025-04-15 | |
| Ambeed | A638804-1g |
5,6-Dimethoxybenzo[b]thiophene |
91715-47-8 | 97% | 1g |
$489.0 | 2025-04-15 | |
| eNovation Chemicals LLC | Y1054433-100mg |
Benzo[b]thiophene, 5,6-dimethoxy- |
91715-47-8 | 97% | 100mg |
$80 | 2024-06-07 | |
| eNovation Chemicals LLC | Y1054433-250mg |
Benzo[b]thiophene, 5,6-dimethoxy- |
91715-47-8 | 97% | 250mg |
$115 | 2024-06-07 | |
| eNovation Chemicals LLC | Y1054433-1g |
Benzo[b]thiophene, 5,6-dimethoxy- |
91715-47-8 | 97% | 1g |
$215 | 2024-06-07 | |
| eNovation Chemicals LLC | Y1054433-5g |
Benzo[b]thiophene, 5,6-dimethoxy- |
91715-47-8 | 97% | 5g |
$790 | 2024-06-07 | |
| Chemenu | CM336751-250mg |
5,6-Dimethoxybenzo[b]thiophene |
91715-47-8 | 95%+ | 250mg |
$188 | 2024-07-20 |
Benzo[b]thiophene, 5,6-dimethoxy- Métodos de producción
Métodos de producción 1
Condiciones de reacción
1.1 Reagents: Titanium tetrachloride , Molybdenum pentachloride Solvents: Dichloromethane ; 24 h, rt
Referencia
Métodos de producción 2
Condiciones de reacción
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 16 h, rt
2.1 Reagents: Potassium hydroxide Solvents: Ethanol , Water
2.2 Reagents: Copper Solvents: Quinoline ; 8 h, reflux
2.1 Reagents: Potassium hydroxide Solvents: Ethanol , Water
2.2 Reagents: Copper Solvents: Quinoline ; 8 h, reflux
Referencia
- Synthesis of Thiophene S,S-dioxide Based Acenes via Diels-Alder Reaction of Isobenzofurans with Benzothiophene S,S-dioxides, ChemistrySelect, 2018, 3(32), 9409-9413
Métodos de producción 3
Condiciones de reacción
1.1 Reagents: Iodine Solvents: Methanol
2.1 Reagents: Titanium tetrachloride , Molybdenum pentachloride Solvents: Dichloromethane ; 24 h, rt
2.1 Reagents: Titanium tetrachloride , Molybdenum pentachloride Solvents: Dichloromethane ; 24 h, rt
Referencia
- Mo-Based Oxidizers as Powerful Tools for the Synthesis of Thia- and Selenaheterocycles, Chemistry - A European Journal, 2019, 25(8), 1936-1940
Métodos de producción 4
Condiciones de reacción
1.1 Reagents: N-Bromosuccinimide , Triphenylphosphine Solvents: Dichloromethane ; 60 min, 0 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water
2.1 Reagents: Thiourea Solvents: Ethanol ; 16 h, rt → reflux; reflux → rt
2.2 Reagents: Sodium hydroxide Solvents: Water ; 20 min, rt
2.3 Reagents: Sulfuric acid Solvents: Water ; acidified
2.4 Reagents: Iodine Solvents: Methanol
3.1 Reagents: Titanium tetrachloride , Molybdenum pentachloride Solvents: Dichloromethane ; 24 h, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water
2.1 Reagents: Thiourea Solvents: Ethanol ; 16 h, rt → reflux; reflux → rt
2.2 Reagents: Sodium hydroxide Solvents: Water ; 20 min, rt
2.3 Reagents: Sulfuric acid Solvents: Water ; acidified
2.4 Reagents: Iodine Solvents: Methanol
3.1 Reagents: Titanium tetrachloride , Molybdenum pentachloride Solvents: Dichloromethane ; 24 h, rt
Referencia
- Mo-Based Oxidizers as Powerful Tools for the Synthesis of Thia- and Selenaheterocycles, Chemistry - A European Journal, 2019, 25(8), 1936-1940
Métodos de producción 5
Condiciones de reacción
1.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Dimethylacetamide ; 5 min, 150 °C
Referencia
- Benzo[b]naphtho[1,2-d]thiophene Sulfoxides: Biomimetic Synthesis, Photophysical Properties, and Applications, Angewandte Chemie, 2022, 61(35),
Métodos de producción 6
Condiciones de reacción
1.1 Reagents: Potassium hydroxide Solvents: Ethanol , Water
1.2 Reagents: Copper Solvents: Quinoline ; 8 h, reflux
1.2 Reagents: Copper Solvents: Quinoline ; 8 h, reflux
Referencia
- Synthesis of Thiophene S,S-dioxide Based Acenes via Diels-Alder Reaction of Isobenzofurans with Benzothiophene S,S-dioxides, ChemistrySelect, 2018, 3(32), 9409-9413
Métodos de producción 7
Condiciones de reacción
1.1 Reagents: Potassium hydroxide Solvents: Methanol , Tetrahydrofuran , Water ; 30 min, rt → 60 °C; 60 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 6, rt
2.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Dimethylacetamide ; 5 min, 150 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 6, rt
2.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Dimethylacetamide ; 5 min, 150 °C
Referencia
- Benzo[b]naphtho[1,2-d]thiophene Sulfoxides: Biomimetic Synthesis, Photophysical Properties, and Applications, Angewandte Chemie, 2022, 61(35),
Métodos de producción 8
Condiciones de reacción
1.1 Reagents: Thiourea Solvents: Ethanol ; 16 h, rt → reflux; reflux → rt
1.2 Reagents: Sodium hydroxide Solvents: Water ; 20 min, rt
1.3 Reagents: Sulfuric acid Solvents: Water ; acidified
1.4 Reagents: Iodine Solvents: Methanol
2.1 Reagents: Titanium tetrachloride , Molybdenum pentachloride Solvents: Dichloromethane ; 24 h, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ; 20 min, rt
1.3 Reagents: Sulfuric acid Solvents: Water ; acidified
1.4 Reagents: Iodine Solvents: Methanol
2.1 Reagents: Titanium tetrachloride , Molybdenum pentachloride Solvents: Dichloromethane ; 24 h, rt
Referencia
- Mo-Based Oxidizers as Powerful Tools for the Synthesis of Thia- and Selenaheterocycles, Chemistry - A European Journal, 2019, 25(8), 1936-1940
Métodos de producción 9
Condiciones de reacción
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 15 h, 60 °C
2.1 Reagents: Potassium hydroxide Solvents: Methanol , Tetrahydrofuran , Water ; 30 min, rt → 60 °C; 60 °C → rt
2.2 Reagents: Hydrochloric acid Solvents: Water ; pH 6, rt
3.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Dimethylacetamide ; 5 min, 150 °C
2.1 Reagents: Potassium hydroxide Solvents: Methanol , Tetrahydrofuran , Water ; 30 min, rt → 60 °C; 60 °C → rt
2.2 Reagents: Hydrochloric acid Solvents: Water ; pH 6, rt
3.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Dimethylacetamide ; 5 min, 150 °C
Referencia
- Benzo[b]naphtho[1,2-d]thiophene Sulfoxides: Biomimetic Synthesis, Photophysical Properties, and Applications, Angewandte Chemie, 2022, 61(35),
Benzo[b]thiophene, 5,6-dimethoxy- Raw materials
- methyl 5,6-dimethoxybenzothiophene-2-carboxylate
- DMNB
- 2-(3,4-dimethoxyphenyl)ethane-1-thiol
- methyl 2-sulfanylacetate
- 2-(3,4-Dimethoxyphenyl)ethanol
- 3,4-Dimethoxyphenethyl Bromide
- 5,6-Dimethoxy-1-Benzothiophene-2-Carboxylic Acid
- 2-Fluoro-4,5-dimethoxybenzaldehyde
Benzo[b]thiophene, 5,6-dimethoxy- Preparation Products
Benzo[b]thiophene, 5,6-dimethoxy- Literatura relevante
-
Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
-
2. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
-
Tanya Ostapenko,Peter J. Collings,Samuel N. Sprunt,J. T. Gleeson Soft Matter, 2013,9, 9487-9498
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